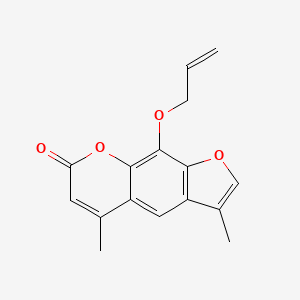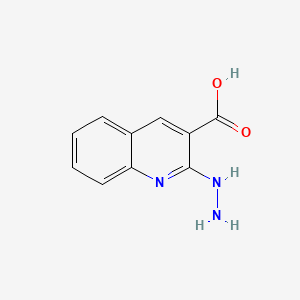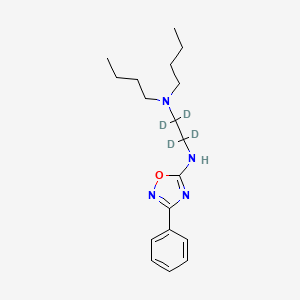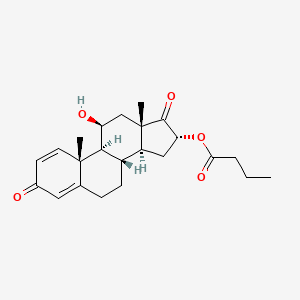
p-Cyanoacetophenone-d4
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of p-Cyanoacetophenone-d4 consists of 9 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . The InChI representation of the molecule isInChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3/i2D,3D,4D,5D . Physical And Chemical Properties Analysis
P-Cyanoacetophenone-d4 has a molecular weight of 149.18 g/mol . It has a computed XLogP3 value of 1.2, indicating its lipophilicity . The compound has no hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area of the molecule is 40.9 Ų . The compound has a complexity of 193 .Aplicaciones Científicas De Investigación
Antimalarial Agent Research
p-Cyanoacetophenone-d4: is utilized in the development of antimalarial agents. Its stable isotope-labeled form serves as a reference material in the synthesis of compounds with potential antimalarial activity. This compound aids in understanding the pharmacokinetics and metabolic pathways of antimalarial drugs .
Mass Spectrometry Calibration
In analytical chemistry, particularly mass spectrometry, p-Cyanoacetophenone-d4 is used as a calibration standard. The deuterium-labeled compound provides a distinct mass difference that helps in the accurate calibration of instruments for precise measurements in research .
Synthesis of Coumarin-Chalcone Derivatives
The compound plays a role in the synthesis of coumarin-chalcone derivatives, which are known for their diverse biological activities. These derivatives are studied for their potential as antimicrobial, antitumor, and anti-inflammatory agents, with p-Cyanoacetophenone-d4 being a key precursor in their synthesis .
Pharmaceutical Testing
p-Cyanoacetophenone-d4: is also important in pharmaceutical testing. It acts as a high-quality reference standard for ensuring the accuracy of pharmaceutical analyses, which is crucial for drug development and quality control .
Density Functional Theory Studies
The compound is used in theoretical studies, such as density functional theory (DFT) calculations, to understand the electronic structure and properties of molecules. This information is vital for predicting reactivity and designing new molecules with desired properties .
Antimicrobial Activity Research
Research into the antimicrobial properties of various compounds often utilizes p-Cyanoacetophenone-d4 . It serves as a starting material or intermediate in the synthesis of compounds that are tested against various microbial strains to assess their efficacy .
Propiedades
IUPAC Name |
4-acetyl-2,3,5,6-tetradeuteriobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPHXWGWBKZSJC-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Cyanoacetophenone-d4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)




![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)
![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)
![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)

